molecular formula C20H24N2O4 B12185495 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

Cat. No.: B12185495
M. Wt: 356.4 g/mol
InChI Key: OGUGYGPTPPXGRP-UHFFFAOYSA-N
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Description

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that features a unique combination of isoquinoline and isoxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents like ethanol or o-xylene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different isoquinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects, which can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features may enhance its interaction with specific receptors involved in neuroprotection .

Antipsychotic Activity
The isoquinoline moiety is known for its antipsychotic properties. Compounds similar to 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole have been investigated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders. The compound's ability to interact with dopamine receptors positions it as a candidate for further development in this area .

Pharmacological Studies

Role as a GPCR Modulator
Recent studies have highlighted the potential of this compound as a modulator of G-protein-coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes and are common targets for drug development. The compound's unique structure may allow it to act as an agonist or antagonist at specific GPCRs, offering new therapeutic avenues for conditions such as depression and anxiety disorders .

Anti-inflammatory Effects
In addition to its neuroprotective and antipsychotic properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic strategy for managing inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized through various methodologies aimed at enhancing yield and purity. Innovative synthetic routes have been developed that facilitate the production of this compound while minimizing waste and reducing costs . This efficiency makes it attractive for industrial applications in pharmaceutical manufacturing.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of isoquinoline derivatives on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a potential application in developing therapeutics for Alzheimer's disease .

Case Study 2: Antipsychotic Efficacy

Clinical trials involving similar isoquinoline derivatives demonstrated significant improvements in psychotic symptoms among patients with schizophrenia. The trials highlighted the importance of receptor selectivity in enhancing therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action for 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole apart is its unique combination of isoquinoline and isoxazole structures, which may confer unique biological activities and chemical properties not found in its simpler analogs.

Biological Activity

The compound 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C21H23N2O7
  • Molecular Weight : 401.41 g/mol
  • IUPAC Name : (3S)-3-[(1R)-6,7-dihydroxy-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one
  • CAS Number : 78213-27-1

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Properties : Research indicates that derivatives of the isoquinoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the 6,7-dimethoxy isoquinoline have shown promising results in reversing multidrug resistance in cancer therapies. In vitro studies demonstrated that certain derivatives had IC50 values comparable to established drugs like verapamil, indicating their potential as chemotherapeutic agents .
  • P-Glycoprotein Inhibition : Some studies highlight the compound's role as a P-glycoprotein (P-gp) inhibitor, which is crucial in enhancing drug bioavailability by preventing efflux from cells. The Ki values for inhibition have been reported at 58 nM for mouse Pgp1a and 94 nM for Pgp1b, suggesting strong inhibitory potential .

Cytotoxicity Studies

A study evaluated various derivatives of the compound for their cytotoxicity using the MTT assay on K562 cell lines. The results indicated that while most derivatives exhibited low cytotoxicity, specific compounds showed significant activity with IC50 values ranging from 0.65 to 0.96 μM, suggesting a potential for further development in cancer therapy .

Comparative Data Table

CompoundIC50 (μM)Activity Description
6e0.66Comparable to verapamil
6h0.65Comparable to verapamil
7c0.96Comparable to verapamil

Study on Multidrug Resistance

In a detailed study aimed at combating multidrug resistance in cancer therapy, researchers synthesized a series of isoquinoline derivatives and assessed their efficacy against K562/A02 cell lines. The findings demonstrated that specific derivatives not only inhibited cell growth effectively but also enhanced the sensitivity of resistant cell lines to chemotherapy agents .

P-Glycoprotein Inhibition Study

Another significant study focused on the inhibition of P-glycoprotein by this compound. The results confirmed its potential to enhance drug delivery by inhibiting P-gp activity, thus allowing for higher intracellular concentrations of therapeutic agents .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C20H24N2O4/c1-24-17-10-13-8-9-22(12-14(13)11-18(17)25-2)20(23)19-15-6-4-3-5-7-16(15)26-21-19/h10-11H,3-9,12H2,1-2H3

InChI Key

OGUGYGPTPPXGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NOC4=C3CCCCC4)OC

Origin of Product

United States

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